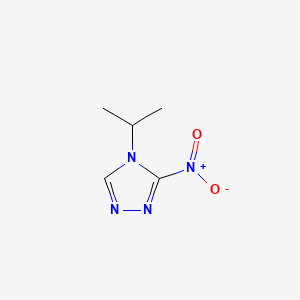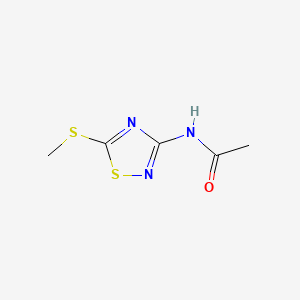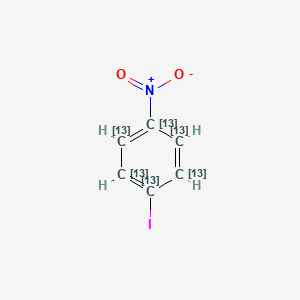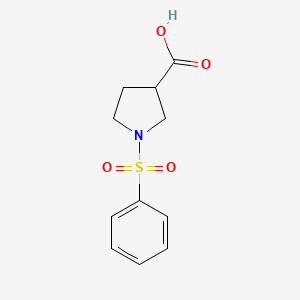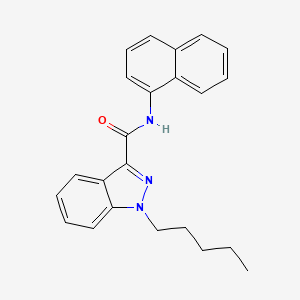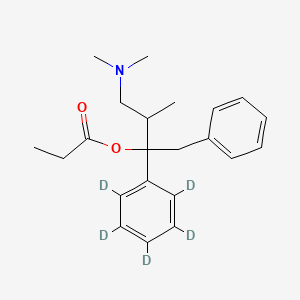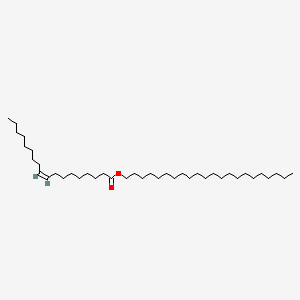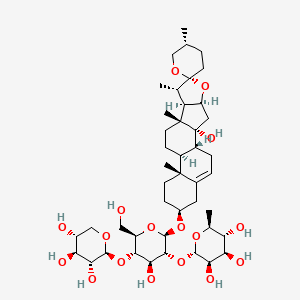
14-Hydroxy sprengerinin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Hydroxy sprengerinin C is a steroidal compound found in Ophiopogon japonicus . It has a molecular formula of C44H70O17 and a molecular weight of 871.0 g/mol . The IUPAC name of this compound is quite complex and can be found in the PubChem database .
Molecular Structure Analysis
The molecular structure of 14-Hydroxy sprengerinin C is quite complex. It has a large number of carbon, hydrogen, and oxygen atoms arranged in a specific configuration . The exact 2D and 3D structures can be found in the PubChem database .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
14-Hydroxy sprengerinin C: is extensively used in pharmaceutical research due to its steroidal nature, which can be pivotal in the development of new drugs . Its potential for therapeutic use is being explored in areas such as anti-inflammatory medications, hormone-related treatments, and possibly as a precursor for synthesizing more complex steroidal compounds.
Cosmetics Industry
In the realm of cosmetics, 14-Hydroxy sprengerinin C is investigated for its skin-enhancing properties . Research is focused on its antioxidant capabilities, which could lead to the development of skincare products that protect against environmental damage, reduce signs of aging, and improve overall skin health.
Health Supplements
The health product sector is examining 14-Hydroxy sprengerinin C for its possible inclusion in dietary supplements . Its natural origin and steroidal components may contribute to wellness products aimed at boosting immunity, enhancing physical performance, or supporting hormonal balance.
Glycobiology
This compound is also a subject of interest in glycobiology research, where it may play a role in understanding complex carbohydrate systems within biological organisms . Its structure could provide insights into glycoprotein synthesis and function, which is crucial for cell-cell recognition and signaling.
Anti-Aging Treatments
Due to its potential antioxidant properties, 14-Hydroxy sprengerinin C is being studied for its use in anti-aging treatments . It may help in reducing oxidative stress within cells, thereby slowing down the aging process and preventing age-related diseases.
Molecular Biology Tools
Finally, 14-Hydroxy sprengerinin C could serve as a molecular probe or a reagent in molecular biology, aiding in the study of cellular processes . Its steroidal structure might be useful in tagging or tracking molecules within cells, thus providing a better understanding of intracellular dynamics.
Safety and Hazards
Wirkmechanismus
Target of Action
14-Hydroxy sprengerinin C is a steroidal glycoside isolated from the tuber of Ophiopogon japonicus . Its primary targets are believed to be specific enzymes and receptors involved in inflammatory and immune responses. These targets play crucial roles in modulating cellular activities and signaling pathways.
Mode of Action
The compound interacts with its targets by binding to specific sites on enzymes and receptors, leading to inhibition or activation of these proteins. This interaction can result in the modulation of inflammatory responses, potentially reducing inflammation and promoting immune regulation .
Biochemical Pathways
14-Hydroxy sprengerinin C affects several biochemical pathways, including the NF-κB signaling pathway, which is pivotal in regulating immune responses and inflammation. By modulating this pathway, the compound can influence the expression of various cytokines and inflammatory mediators, leading to downstream effects such as reduced inflammation and enhanced immune function .
Pharmacokinetics
The pharmacokinetics of 14-Hydroxy sprengerinin C involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract, distributed to various tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties impact its bioavailability and therapeutic efficacy .
Result of Action
At the molecular and cellular levels, 14-Hydroxy sprengerinin C’s action results in the modulation of inflammatory responses, reduction of oxidative stress, and enhancement of immune function. These effects contribute to its potential therapeutic benefits in treating inflammatory and immune-related conditions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of 14-Hydroxy sprengerinin C. For instance, the compound may be more stable and effective in neutral to slightly acidic environments. Additionally, interactions with other medications or dietary components can affect its absorption and metabolism .
Eigenschaften
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2R,4S,5'R,6R,7S,8R,9R,12S,13R,16S)-2-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O17/c1-19-8-13-44(55-17-19)20(2)29-27(61-44)15-43(53)25-7-6-22-14-23(9-11-41(22,4)24(25)10-12-42(29,43)5)57-40-37(60-39-34(51)32(49)30(47)21(3)56-39)35(52)36(28(16-45)58-40)59-38-33(50)31(48)26(46)18-54-38/h6,19-21,23-40,45-53H,7-18H2,1-5H3/t19-,20+,21+,23+,24+,25-,26-,27+,28-,29+,30+,31+,32-,33-,34-,35+,36-,37-,38+,39+,40-,41+,42-,43-,44-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONBXCCYURJCAY-LSXBRKLISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14-Hydroxy sprengerinin C | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



